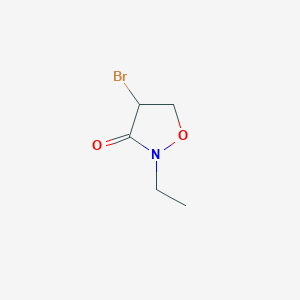

4-Bromo-2-ethyl-1,2-oxazolidin-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-ethyl-1,2-oxazolidin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO2/c1-2-7-5(8)4(6)3-9-7/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERFWHCYVIYHFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(CO1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2 Ethyl 1,2 Oxazolidin 3 One

Retrosynthetic Analysis of the 1,2-Oxazolidin-3-one Scaffold

A retrosynthetic analysis of 4-Bromo-2-ethyl-1,2-oxazolidin-3-one allows for the logical disconnection of the molecule into simpler, more readily available precursors. The primary disconnections involve the key functional groups and the heterocyclic ring itself.

The formation of the nitrogen-oxygen bond is a critical step in the synthesis of the 1,2-oxazolidin-3-one ring. One common strategy involves the intramolecular cyclization of a precursor containing both a nitrogen and an oxygen functionality. For instance, the cyclization of a suitably substituted 3-aminoperoxide derivative can lead to the formation of the N-O bond within a five-membered ring. nih.govresearchgate.net This approach often depends on the steric and electronic nature of the substituents on the precursor molecule. nih.govresearchgate.net

The carbonyl group at the C3 position is a defining feature of the oxazolidin-3-one ring. Several methods exist for its introduction. One prevalent method is the reaction of a β-amino alcohol with a carbonylating agent such as phosgene (B1210022) or its equivalents. nih.gov Another approach involves the carbonylation of β-amino alcohols with carbon dioxide or dialkyl carbonates. nih.gov Additionally, the cycloaddition reaction of epoxides with isocyanates can also yield the oxazolidinone ring system, incorporating the carbonyl group in the process. nih.govnih.gov

The ethyl group attached to the nitrogen atom can be introduced at various stages of the synthesis. A common method is the N-alkylation of a pre-formed oxazolidinone ring that is unsubstituted at the nitrogen. This can be achieved using an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a suitable base. Alternatively, the synthesis can commence with an N-ethylated precursor, such as N-ethylhydroxylamine, which would then be incorporated into the heterocyclic ring.

The final key transformation is the regioselective introduction of a bromine atom at the C4 position. This is typically achieved through the α-bromination of the corresponding 2-ethyl-1,2-oxazolidin-3-one. The carbonyl group at C3 activates the adjacent C4 position, making it susceptible to electrophilic bromination. nih.gov Various brominating agents can be employed, including elemental bromine (Br₂) under acidic conditions or N-bromosuccinimide (NBS), often in the presence of a radical initiator or a catalyst. nih.govorganic-chemistry.org The choice of reagent and reaction conditions is crucial to ensure regioselectivity and avoid unwanted side reactions.

Precursor Synthesis and Functionalization

The synthesis of α-brominated carbonyl compounds is a well-established area of organic chemistry and serves as a valuable source of precursors for heterocyclic synthesis. nih.govresearchgate.net These compounds can be prepared through the direct halogenation of ketones or their derivatives. nih.gov For example, the reaction of an enolizable ketone with an electrophilic bromine source, such as Br₂, can yield the corresponding α-bromoketone. nih.gov

Analogues of 2-bromo-2-methylpropanamide (B1266605) also represent a class of brominated precursors. The synthesis of 2-bromo-2-methylpropanamide itself can be achieved by reacting 2-bromo-2-methylpropanoyl chloride with ammonia. ontosight.ai A similar strategy could be employed to synthesize a variety of α-bromo amides that could potentially serve as precursors in the construction of the target oxazolidinone.

Table 1: Summary of Synthetic Strategies

| Transformation | Key Methodologies | Reagents/Conditions |

|---|---|---|

| N-O Bond Formation | Intramolecular cyclization | 3-aminoperoxide derivatives |

| Carbonyl Group Introduction | Carbonylation of β-amino alcohols | Phosgene, CO₂, Dialkyl carbonates |

| Cycloaddition | Epoxides and isocyanates | |

| N-Ethylation | N-alkylation of oxazolidinone | Ethyl iodide, base |

| C4-Bromination | α-Bromination of carbonyl | Br₂, N-bromosuccinimide (NBS) |

| Precursor Synthesis | α-Bromination of ketones | Br₂, acid/base catalysis |

| Amidation of α-bromo acyl chlorides | 2-bromo-2-methylpropanoyl chloride, ammonia |

Synthesis of Ethylated Nitrogen-Containing Fragments

The ethyl group on the nitrogen atom of this compound originates from an ethylated nitrogen-containing precursor. A common and versatile precursor for this purpose is N-ethylhydroxylamine. The synthesis of N-ethylhydroxylamine can be approached through several methodologies, often involving the protection of the hydroxylamine (B1172632) functionality, followed by ethylation and deprotection.

One notable method involves the protection of hydroxylamine using di-tert-butyl dicarbonate (B1257347) (Boc)₂O. In this process, hydroxylamine hydrochloride is reacted with (Boc)₂O in the presence of a base, such as sodium carbonate, to yield N,O-bis(tert-butyloxycarbonyl)hydroxylamine. This protected intermediate is then subjected to N-alkylation using an ethylating agent like ethyl iodide or ethyl bromide. The regioselectivity of this step is crucial to ensure the ethyl group is introduced at the nitrogen atom. The final step involves the acidic cleavage of the Boc protecting groups to afford N-ethylhydroxylamine hydrochloride in good yield and purity.

An alternative approach to N-alkylated hydroxylamines is the electrochemical reduction of nitroalkanes. For instance, the synthesis of N-methylhydroxylamine from nitromethane (B149229) has been demonstrated, and this method is directly applicable to the synthesis of N-ethylhydroxylamine from nitroethane. This environmentally benign process utilizes a divided electrolytic cell and offers high selectivity and efficiency.

The synthesis of N,N-diethylhydroxylamine, another potential precursor or reference compound, is commonly achieved through the oxidation-decomposition of triethylamine.

Table 1: Comparison of Synthetic Routes to N-Ethylhydroxylamine

| Method | Starting Materials | Key Steps | Advantages |

| Protecting Group Strategy | Hydroxylamine hydrochloride, Di-tert-butyl dicarbonate, Ethyl halide | Protection, N-Ethylation, Deprotection | High purity and yield |

| Electrochemical Reduction | Nitroethane | Electrochemical reduction in a divided cell | Environmentally benign, High selectivity |

Cyclization Strategies Towards the 1,2-Oxazolidin-3-one Ring

The formation of the 1,2-oxazolidin-3-one ring is a critical step in the synthesis of the target molecule. Several general strategies for the formation of oxazolidinone rings can be adapted for this purpose, including cycloaddition reactions and various ring-closing methodologies.

1,3-Dipolar cycloaddition reactions are a powerful tool for the construction of five-membered heterocyclic rings. In the context of oxazolidine (B1195125) synthesis, the reaction of azomethine ylides with carbonyl compounds is a well-established method. While this typically yields oxazolidines, modifications of the dipolarophile and the 1,3-dipole could potentially lead to the oxazolidin-3-one skeleton. For the synthesis of 1,2-oxazolidin-3-ones, a nitrone could serve as the 1,3-dipole, reacting with a suitable ketene (B1206846) or ketene equivalent. The regioselectivity of such a cycloaddition would be crucial in determining the final ring structure.

A common method for the synthesis of 1,3-oxazolidin-2-ones involves the reaction of β-amino alcohols with phosgene or its equivalents. By analogy, a precursor containing a hydroxylamine moiety and a carboxylic acid derivative in a suitable arrangement could undergo intramolecular cyclization to form the 1,2-oxazolidin-3-one ring. For example, an N-substituted-N-hydroxy-β-amino acid could be cyclized.

Another relevant ring-closing strategy is the Curtius rearrangement. An asymmetric aldol (B89426) reaction followed by a Curtius rearrangement has been utilized to construct 4,5-disubstituted 1,3-oxazolidin-2-ones. This involves the conversion of a β-hydroxy carbonyl compound to an acyl azide, which then rearranges to an isocyanate that undergoes intramolecular cyclization. A similar strategy could be envisioned for a 1,2-oxazolidin-3-one system starting from an α-hydroxy hydroxamic acid derivative.

A highly plausible and direct route to this compound involves the intramolecular cyclization of an N-ethyl-N-hydroxy-2,3-dibromopropanamide precursor. This pathway is analogous to the Williamson ether synthesis, where an alkoxide displaces a halide in an intramolecular fashion to form a cyclic ether. wikipedia.orglibretexts.org

In this proposed synthesis, a suitable starting material would be a 2,3-dibromopropanoyl halide, which can be reacted with N-ethylhydroxylamine to form the corresponding N-ethyl-N-hydroxy-2,3-dibromopropanamide. The presence of a base would then deprotonate the hydroxyl group of the hydroxamic acid moiety, creating an oxygen-centered nucleophile. This nucleophile would then attack the carbon atom bearing one of the bromine atoms, leading to an intramolecular S(_N)2 reaction and the formation of the five-membered 1,2-oxazolidin-3-one ring. The regioselectivity of this cyclization would favor the formation of the five-membered ring. The bromine atom at the 4-position of the resulting ring would be retained from the starting 2,3-dibromopropanamide.

The choice of base and reaction conditions would be critical to promote the desired cyclization and minimize side reactions. A non-nucleophilic base would be preferable to avoid competition with the intramolecular cyclization.

Table 2: Proposed Precursors for 1,2-Oxazolidin-3-one Ring Formation

| Precursor | Cyclization Strategy | Key Features |

| Nitrone and Ketene | 1,3-Dipolar Cycloaddition | Requires control of regioselectivity. |

| α-Hydroxy Hydroxamic Acid | Intramolecular Condensation | Analogous to β-amino alcohol cyclization. |

| N-Ethyl-N-hydroxy-2,3-dibromopropanamide | Base-Promoted Intramolecular S(_N)2 | Direct route to the target structure. |

Stereoselective Synthesis of this compound and its Enantiomers

Achieving the synthesis of a specific enantiomer of this compound requires a stereoselective approach. The principles of using chiral auxiliaries, famously demonstrated with 1,3-oxazolidinones (Evans' auxiliaries), can be conceptually applied to the synthesis of 1,2-oxazolidinone (B127357) systems. organic-chemistry.orgresearchgate.net

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. nih.gov In the case of Evans' 1,3-oxazolidinones, the chiral auxiliary is typically derived from a chiral amino alcohol. researchgate.netnih.gov The bulky substituent at the 4-position of the oxazolidinone ring effectively blocks one face of the enolate derived from an N-acyl derivative, directing the approach of an electrophile to the opposite face. wikipedia.orgnih.gov This results in a highly diastereoselective alkylation, aldol addition, or other transformation. organic-chemistry.orgnih.gov After the desired stereocenter is set, the chiral auxiliary can be cleaved and recovered. nih.gov

To apply this principle to the synthesis of this compound, one could envision a strategy where a chiral 1,2-oxazolidin-3-one is used as a scaffold. A hypothetical approach would involve the following steps:

Synthesis of a Chiral 1,2-Oxazolidin-3-one Auxiliary: A chiral, non-racemic 1,2-oxazolidin-3-one would first need to be synthesized. This could potentially be derived from a chiral α-hydroxy hydroxamic acid.

Acylation and Enolate Formation: The chiral 1,2-oxazolidin-3-one would be acylated at the nitrogen atom. Subsequent treatment with a suitable base would generate an enolate. The stereochemistry of the chiral auxiliary would be expected to influence the conformation of this enolate.

Diastereoselective Bromination: The enolate would then be reacted with an electrophilic bromine source (e.g., N-bromosuccinimide). The inherent chirality of the auxiliary would direct the approach of the bromine atom, leading to the preferential formation of one diastereomer.

Modification and Cleavage: Following the diastereoselective bromination, the acyl group could be modified to introduce the ethyl group at the nitrogen, or the auxiliary could be cleaved to yield the enantiomerically enriched this compound.

While the direct application of a chiral 1,2-oxazolidin-3-one as an auxiliary for this specific transformation is not widely documented, the underlying principles of steric hindrance and facial bias established by Evans' auxiliaries provide a strong conceptual framework for the development of such a stereoselective synthesis. organic-chemistry.orgnih.gov The success of this approach would depend on the ability to synthesize a suitable chiral 1,2-oxazolidin-3-one and its effectiveness in controlling the stereochemistry of the bromination step.

Table 3: Conceptual Application of Chiral Auxiliary Principles

| Step | Action | Rationale (based on 1,3-oxazolidinone principles) |

| 1 | Attachment of a chiral auxiliary | Introduces a stereogenic center to influence subsequent reactions. |

| 2 | Formation of an enolate | Creates a planar, prochiral center. |

| 3 | Reaction with an electrophile (e.g., Br⁺) | The chiral auxiliary sterically hinders one face of the enolate, directing the electrophile to the other face. |

| 4 | Cleavage of the auxiliary | Releases the enantiomerically enriched product. |

Asymmetric Catalysis in Isoxazolidinone Formation

Asymmetric catalysis provides an efficient route to enantiomerically enriched isoxazolidinones. While direct catalytic asymmetric synthesis of this compound is not extensively documented, analogous transformations on related heterocyclic systems suggest plausible strategies. One potential approach involves the catalytic asymmetric 1,3-dipolar cycloaddition of a nitrone with a suitable dipolarophile. For the synthesis of isoxazolidin-3-ones, this would typically involve a ketene equivalent or a synthetic equivalent that can be converted to the carbonyl group.

Another strategy could involve the kinetic resolution of a racemic mixture of 4-bromo-1,2-oxazolidin-3-one or a precursor thereof. Chiral catalysts, such as enzymes or metal-ligand complexes, could be employed to selectively transform one enantiomer, allowing for the separation of the desired enantiopure compound.

The development of novel chiral Lewis acid or organocatalysts for the cyclization of suitable acyclic precursors represents a promising area of research for the direct asymmetric synthesis of this class of compounds.

Use of Enantiopure Precursors

An alternative and often more established method for achieving enantioselectivity is through the use of enantiopure starting materials. This approach relies on the transfer of chirality from a readily available chiral pool precursor to the final product.

For the synthesis of this compound, a potential enantiopure precursor could be an α-amino acid. For example, a chiral β-amino alcohol derived from an amino acid could be N-ethylated and then used as a precursor for the formation of the isoxazolidinone ring. The stereocenter from the amino acid would direct the stereochemistry of the subsequent bromination at the C4 position.

Another approach could involve the use of a chiral hydroxylamine derivative. The reaction of an enantiopure N-ethyl-hydroxylamine with a prochiral 3-bromo-α,β-unsaturated ester, followed by an intramolecular cyclization, could potentially lead to the desired enantiomerically enriched product. The stereochemical outcome would be influenced by the chiral auxiliary on the hydroxylamine or by the use of a chiral directing group.

Table 1: Comparison of Asymmetric Synthesis Strategies

| Strategy | Description | Potential Advantages | Potential Challenges |

| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity in the ring-forming reaction or in a resolution process. | High catalytic efficiency, potential for high enantiomeric excess. | Development of a specific catalyst for the target molecule can be challenging. |

| Enantiopure Precursors | Incorporation of a stereocenter from a chiral starting material. | Well-established methods, predictable stereochemical outcome. | Limited availability and cost of some chiral precursors, potential for loss of enantiomeric purity during the synthetic sequence. |

Functional Group Transformations and Derivatization

The presence of three distinct functional groups in this compound—the bromine atom at C4, the ethyl group at N2, and the carbonyl group at C3—offers multiple avenues for further chemical modifications and the synthesis of a diverse range of derivatives.

Modifications of the Bromine Atom at C4

The bromine atom at the C4 position is a versatile handle for introducing a variety of substituents. Nucleophilic substitution reactions are a primary pathway for the derivatization at this position.

Nucleophilic Substitution: The C4-bromo group can be displaced by a range of nucleophiles, such as amines, azides, thiols, and alkoxides, to introduce new functional groups. These reactions would likely proceed via an SN2 mechanism, leading to an inversion of stereochemistry at the C4 center.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, could be employed to form carbon-carbon bonds at the C4 position, introducing aryl, vinyl, or alkynyl groups.

Elimination Reactions: Treatment with a suitable base could induce the elimination of HBr, leading to the formation of a double bond between C4 and C5, yielding a 1,2-oxazolin-3-one derivative.

Table 2: Potential Derivatization Reactions at the C4-Bromo Position

| Reaction Type | Reagents and Conditions | Product Type |

| Nucleophilic Substitution | R-NH2, base | 4-Amino-2-ethyl-1,2-oxazolidin-3-one |

| NaN3 | 4-Azido-2-ethyl-1,2-oxazolidin-3-one | |

| R-SH, base | 4-(Alkyl/Aryl)thio-2-ethyl-1,2-oxazolidin-3-one | |

| Cross-Coupling | R-B(OH)2, Pd catalyst, base | 4-Aryl/Vinyl-2-ethyl-1,2-oxazolidin-3-one |

| Elimination | Strong, non-nucleophilic base | 2-Ethyl-1,2-oxazolin-3-one |

Reactions Involving the Ethyl Group at N2

While the N-ethyl group is generally less reactive than the C4-bromo or C3-carbonyl groups, it can still undergo certain transformations.

N-Dealkylation: Under specific conditions, the ethyl group could be cleaved to provide the N-unsubstituted 1,2-oxazolidin-3-one. This would likely require harsh conditions and may not be a high-yielding process.

Oxidation of the Ethyl Group: Oxidative conditions could potentially lead to the formation of an N-acetyl or N-(1-hydroxyethyl) derivative, although this would likely require specific and mild oxidizing agents to avoid side reactions with the rest of the molecule.

Chemical Modifications at the Carbonyl Group (C3)

The carbonyl group at the C3 position is a key site for a variety of chemical transformations, characteristic of lactams.

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride, which would result in the formation of a 4-bromo-2-ethyl-1,2-oxazolidine. Partial reduction to the corresponding hemiaminal may also be possible under controlled conditions.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds could add to the carbonyl group, leading to ring-opening or the formation of a tertiary alcohol upon workup.

Thionation: The use of Lawesson's reagent or P4S10 could convert the carbonyl group into a thiocarbonyl group, yielding the corresponding 4-bromo-2-ethyl-1,2-oxazolidin-3-thione.

Post-Cyclization Derivatization Reactions

Beyond modifications of the individual functional groups, the entire heterocyclic ring can participate in further reactions.

Ring-Opening Reactions: The 1,2-oxazolidin-3-one ring can be opened under various conditions. For instance, reductive cleavage of the N-O bond, often with catalytic hydrogenation, can lead to the formation of a β-amino acid derivative. Basic or acidic hydrolysis can also lead to ring-opened products.

Rearrangement Reactions: Under certain thermal or photochemical conditions, the isoxazolidinone ring might undergo rearrangement to form other heterocyclic systems.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 2 Ethyl 1,2 Oxazolidin 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

¹H NMR Analysis for Proton Environments and Coupling Patterns

A ¹H NMR spectrum of 4-Bromo-2-ethyl-1,2-oxazolidin-3-one would be expected to show distinct signals for each unique proton in the molecule. The ethyl group (CH₂CH₃) attached to the nitrogen atom would typically present as a quartet for the methylene (B1212753) (CH₂) protons and a triplet for the methyl (CH₃) protons, due to spin-spin coupling. The protons on the oxazolidinone ring, specifically at positions 4 and 5, would exhibit chemical shifts and multiplicities dependent on their stereochemical relationship and coupling with each other. The proton at the 4-position, being attached to the same carbon as the bromine atom, would likely appear at a downfield chemical shift.

¹³C NMR Analysis for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals would be expected for the carbonyl carbon (C3), the carbon bearing the bromine atom (C4), the methylene carbon of the ring (C5), and the two carbons of the N-ethyl group. The chemical shift of each carbon is influenced by its local electronic environment. For instance, the carbonyl carbon would appear significantly downfield.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity Confirmation

Two-dimensional (2D) NMR techniques are employed to establish the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, confirming, for example, the connectivity within the ethyl group and the coupling between protons on the oxazolidinone ring.

HSQC (Heteronuclear Single Quantum Coherence) would show correlations between protons and the carbon atoms they are directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for piecing together the complete molecular structure.

Stereochemical Assignments via Chiral NMR Shift Reagents or Anisotropy

The stereochemistry of chiral centers, such as the C4 position in this molecule, can be investigated using specialized NMR techniques. The use of chiral NMR shift reagents can induce chemical shift differences between the signals of enantiomers, allowing for the determination of enantiomeric excess. Furthermore, analysis of through-space interactions via Nuclear Overhauser Effect (NOE) experiments can help in assigning the relative stereochemistry of substituents on the ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the exact molecular formula of a compound. For this compound (C₅H₈BrNO₂), the theoretical exact mass can be calculated. An experimental HRMS measurement would aim to confirm this exact mass, thereby verifying the elemental composition of the synthesized molecule. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of thermally labile molecules like this compound. In positive ion mode, the analysis is expected to primarily show the protonated molecule, [M+H]⁺. Given the molecular formula C₅H₈BrNO₂, the isotopic pattern would be characteristic of a bromine-containing compound, with two major peaks of nearly equal intensity separated by approximately 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Adduct formation with sodium [M+Na]⁺ or potassium [M+K]⁺ ions, common in ESI-MS, may also be observed depending on the purity of the solvent and sample.

Table 1: Predicted ESI-MS Data for this compound

| Ion Species | Formula | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) |

|---|---|---|---|

| [M+H]⁺ | C₅H₉BrNO₂⁺ | 210.9811 | 212.9790 |

| [M+Na]⁺ | C₅H₈BrNNaO₂⁺ | 232.9631 | 234.9610 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) provides insight into the structural components of the molecule by inducing fragmentation of a selected precursor ion, typically the protonated molecule [M+H]⁺. For this compound, collision-induced dissociation (CID) would likely initiate fragmentation pathways characteristic of oxazolidinone rings. researchgate.netresearchgate.net

A plausible fragmentation pathway would begin with the precursor ion at m/z 210/212. Key fragmentation steps could include:

Loss of ethylene (B1197577) (C₂H₄): A common fragmentation for N-ethyl groups, leading to a fragment ion at m/z 182/184.

Loss of carbon monoxide (CO): Decarbonylation is a characteristic fragmentation of cyclic carbonyl systems, resulting in an ion at m/z 182/184. nih.gov

Ring Opening: Cleavage of the oxazolidinone ring can occur in several ways. A primary cleavage might involve the loss of the C₂H₄O moiety, generating a bromo-ethyl isocyanate radical cation.

Loss of the Bromoethyl Group: Fragmentation could also lead to the cleavage of the C-Br bond or the entire bromoethyl side chain.

These fragmentation patterns allow for the confirmation of the different structural subunits within the molecule. nih.gov

Table 2: Plausible MS/MS Fragmentation of [C₅H₉BrNO₂]⁺

| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 210 / 212 | 182 / 184 | CO | Ring-opened iminium ion |

| 210 / 212 | 182 / 184 | C₂H₄ | 4-Bromo-1,2-oxazolidin-3-one ion |

| 210 / 212 | 132 | Br | 2-ethyl-1,2-oxazolidin-3-one-4-yl cation |

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., C=O stretch)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display several characteristic absorption bands. The most prominent of these would be the carbonyl (C=O) stretching vibration of the cyclic amide (lactam) group, which is anticipated to appear in the region of 1750-1780 cm⁻¹. The exact position is influenced by the ring strain of the five-membered ring. Other key stretches include the C-N bond, the C-O bond within the ring, and the C-Br bond.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Alkyl) | Stretch | 2850 - 2960 | Medium |

| C=O (Lactam) | Stretch | 1750 - 1780 | Strong |

| C-N | Stretch | 1180 - 1360 | Medium |

| C-O | Stretch | 1000 - 1250 | Medium-Strong |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides vibrational information that is complementary to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, non-polar bonds and symmetric vibrations often show strong signals in Raman spectra. For this compound, Raman spectroscopy would be particularly useful for observing vibrations of the carbon backbone. While specific experimental data is not widely available, the C-C skeletal vibrations and the symmetric stretching of the CH₂ groups would be expected to be more prominent in the Raman spectrum compared to the IR spectrum.

X-ray Diffraction Crystallography

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

Single crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.govmdpi.com This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry. For this compound, this analysis would definitively establish the conformation of the five-membered oxazolidinone ring, which typically adopts an envelope or twisted conformation. nih.gov It would also reveal the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonds or halogen bonds, that stabilize the crystal structure. nih.gov

While the specific crystal structure for this exact compound is not publicly documented, a hypothetical data set based on similar small organic molecules illustrates the type of information obtained. mdpi.combibliomed.org

Table 4: Illustrative Single Crystal X-ray Diffraction Data

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₅H₈BrNO₂ |

| Formula Weight | 209.03 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.51 |

| b (Å) | 10.23 |

| c (Å) | 7.52 |

| β (°) | 96.83 |

| Volume (ų) | 649.0 |

| Z (molecules/unit cell) | 4 |

This level of detailed structural information is invaluable for understanding the molecule's physical properties and potential chemical reactivity.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Bond Lengths: The bond lengths within the molecule are the average distances between the nuclei of two bonded atoms. For the oxazolidinone ring, one would expect characteristic lengths for the C-C, C-N, C-O, and N-O bonds. The C=O bond of the ketone group will be significantly shorter and stronger than the C-O single bond within the ring. The C-Br bond length is influenced by the electronegativity of the bromine atom. The C-C and C-H bonds of the ethyl group would exhibit standard alkane bond lengths.

Bond Angles: Bond angles are the angles formed between three connected atoms. Within the five-membered ring, the internal bond angles will deviate from the ideal 109.5° of a perfect tetrahedral geometry or the 120° of a trigonal planar geometry due to ring strain. The geometry around the nitrogen atom and the carbonyl carbon (C3) will be of particular interest in determining the ring's pucker.

Torsion Angles: Torsion angles, or dihedral angles, describe the rotation around a chemical bond. For the 1,2-oxazolidin-3-one ring, the set of torsion angles would define its specific conformation (e.g., envelope or twist). Key torsion angles would include those involving the atoms of the ring (O1-N2-C3-C4, N2-C3-C4-C5, etc.) and the orientation of the ethyl and bromo substituents relative to the ring.

Without experimental data, a hypothetical data table based on related structures and theoretical calculations would be speculative. For accurate data, a dedicated crystallographic or computational study would be required.

Determination of Absolute Configuration for Chiral Centers

The structure of this compound contains at least one chiral center at the C4 position, where the bromine atom is attached. The presence of this stereocenter means the molecule can exist as two non-superimposable mirror images, known as enantiomers ((4R) and (4S)). The absolute configuration refers to the specific spatial arrangement of the substituents around this chiral center.

The definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography. This technique can directly map the positions of atoms in space, allowing for the unambiguous assignment of the R or S configuration based on the Cahn-Ingold-Prelog priority rules. In the absence of a suitable crystal, spectroscopic methods such as Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD), often coupled with quantum chemical calculations, can be used to determine the absolute configuration.

Given the lack of published experimental studies for this compound, its absolute configuration for any given sample remains undetermined in the scientific literature. The synthesis of this compound would likely result in a racemic mixture (an equal mixture of both enantiomers) unless a stereoselective synthesis method was employed.

Computational Chemistry and Theoretical Studies of 4 Bromo 2 Ethyl 1,2 Oxazolidin 3 One

Quantum Chemical Calculations

No published studies were found that specifically detail the application of quantum chemical calculations to 4-Bromo-2-ethyl-1,2-oxazolidin-3-one.

There are no available research articles or datasets that present the results of Density Functional Theory (DFT) calculations to determine the electronic structure and optimized molecular geometry of this compound.

A search for high-accuracy calculations employing ab initio methods for this compound did not yield any specific results.

No studies on the conformational analysis of this compound, which would identify its various conformers and their corresponding energy minima, were found in the public domain.

Spectroscopic Property Prediction

There is no available literature detailing the computational prediction of spectroscopic properties for this compound.

No theoretical predictions of the 1H or 13C NMR chemical shifts for this compound have been published.

A search for simulated infrared (IR) and Raman spectra of this compound did not return any relevant studies.

Reaction Mechanism Elucidation

Theoretical chemistry provides powerful tools to unravel the intricate details of reaction mechanisms, including the identification of transient intermediates and the characterization of high-energy transition states that govern the reaction kinetics.

The synthesis of this compound likely involves key steps such as cyclization and bromination. Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in characterizing the transition states of these processes. For instance, in analogous systems like the diastereoselective synthesis of α-bromo N-alkoxy β-lactams, DFT calculations (at the M06-2X/6-31G** level of theory) have been employed to model the mechanism of cyclization and bromination. rsc.org These studies suggest that the cyclization can proceed through a benzylic carbocation intermediate rather than a bridged bromonium ion, especially when N-bromosuccinimide (NBS) is used as the bromine source. rsc.org

The transition state for such a cyclization would involve the formation of the five-membered oxazolidinone ring, with the stereochemistry being influenced by the energetic favorability of different approaches of the reacting moieties. The subsequent bromination step would also proceed through a distinct transition state, the geometry of which would determine the stereochemical outcome at the C4 position. The presence of the N-ethyl group is anticipated to influence the conformational preferences of the transition state structure, thereby affecting the activation energy.

Table 1: Representative Calculated Transition State Geometries for Analogous Lactam Formation This table presents hypothetical data based on findings for similar compounds to illustrate the concept.

| Parameter | Transition State (TS1) - Cyclization | Transition State (TS2) - Bromination |

| Key Bond Distances (Å) | ||

| C-N forming bond | 2.15 | - |

| C-O forming bond | 2.05 | - |

| C-Br forming bond | - | 2.20 |

| Key Angles (degrees) | ||

| O-C-N angle of forming ring | 105.2 | - |

| Approach angle of Bromonium ion | - | 110.5 |

| Imaginary Frequency (cm⁻¹) | -350 | -280 |

Data are illustrative and based on computational studies of related β-lactam systems. rsc.org

The energetic profile of a reaction pathway, mapping the relative energies of reactants, intermediates, transition states, and products, is crucial for understanding reaction feasibility and kinetics. For the formation of this compound, the key transformations would be the initial cyclization to form the N-ethyl-1,2-oxazolidin-3-one core, followed by bromination at the 4-position.

Table 2: Hypothetical Energetic Profile for the Synthesis of this compound This table presents hypothetical data based on findings for similar compounds to illustrate the concept.

| Species | Relative Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Cyclization Transition State (TS1) | +22.5 |

| N-ethyl-1,2-oxazolidin-3-one Intermediate | -5.2 |

| Bromination Transition State (TS2) | +15.8 |

| This compound Product | -10.7 |

Energies are illustrative and based on DFT calculations of analogous lactam formations. nih.govresearchgate.net

The presence of a chiral center at the C4 position in this compound makes the study of regio- and stereoselectivity mechanisms particularly important. Computational studies on the synthesis of α-bromo β-lactams have demonstrated that the diastereoselectivity of the cyclization/bromination reaction is driven by steric and electronic factors in the transition state. rsc.org

For the formation of the title compound, the approach of the brominating agent to the N-ethyl-1,2-oxazolidin-3-one intermediate would be sterically hindered by the substituents on the ring. DFT calculations can be used to model the different possible transition states leading to the various stereoisomers. The relative energies of these transition states would reveal the most likely stereochemical outcome. For example, a computational model might show that the transition state leading to the trans product is several kcal/mol lower in energy than the one leading to the cis product, thus explaining a high observed diastereoselectivity. rsc.org The electronic influence of the N-ethyl group and the carbonyl oxygen would also play a role in directing the approach of the electrophilic bromine.

Molecular Orbital Analysis

Molecular orbital theory provides a framework for understanding the electronic structure and reactivity of molecules. Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis are two powerful computational tools used in this context.

FMO theory posits that the reactivity of a molecule is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a reaction partner. imperial.ac.uk The energy and spatial distribution of these frontier orbitals can predict the most likely sites of nucleophilic and electrophilic attack.

For this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the oxygen and nitrogen atoms, as well as potentially the bromine atom due to its lone pairs. The LUMO, on the other hand, would likely be centered on the electrophilic carbonyl carbon and the C-Br bond. An attacking nucleophile would preferentially interact with the LUMO, while an electrophile would target the HOMO.

The introduction of a bromine atom, being an electron-withdrawing group, is expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted N-ethyl-1,2-oxazolidin-3-one. This lowering of the LUMO energy would increase the electrophilicity of the molecule, making it more susceptible to nucleophilic attack.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound and its Precursor This table presents hypothetical data based on findings for similar compounds to illustrate the concept.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| N-ethyl-1,2-oxazolidin-3-one | -7.2 | +1.5 | 8.7 |

| This compound | -7.5 | +1.1 | 8.6 |

Energies are illustrative and based on general trends observed in computational studies of halogenated heterocycles.

NBO analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into orbitals that correspond to Lewis structures (bonds, lone pairs, etc.). nih.govnih.gov This method allows for the quantification of electron delocalization through the analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.

In this compound, NBO analysis would reveal the nature of the bonds within the molecule, including the polarity of the C-Br, C=O, and N-C bonds. A key aspect to investigate would be the hyperconjugative interactions. For instance, the lone pairs on the oxygen and nitrogen atoms can act as donors, delocalizing electron density into antibonding orbitals of adjacent bonds (e.g., n(O) -> σ(N-C) or n(N) -> σ(C=O)). The bromine atom's lone pairs could also participate in such interactions.

Table 4: Representative NBO Analysis Data for Key Interactions in a Substituted Oxazolidinone This table presents hypothetical data based on findings for similar compounds to illustrate the concept.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O1) | σ* (N2-C3) | 3.2 |

| LP (N2) | π* (C3=O) | 25.1 |

| LP (Br4) | σ* (C4-C5) | 1.8 |

| σ (C5-H) | σ* (C4-Br) | 0.9 |

LP denotes a lone pair. Energies are illustrative and based on NBO analyses of similar heterocyclic systems. nih.govresearchgate.net

Chemical Reactivity and Transformation Pathways of 4 Bromo 2 Ethyl 1,2 Oxazolidin 3 One

Reactions Involving the Bromine Substituent at C4

The carbon-bromine bond at the C4 position is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles or bases. This functionality is the gateway to a variety of chemical transformations.

Nucleophilic substitution is a fundamental reaction for secondary alkyl halides like 4-Bromo-2-ethyl-1,2-oxazolidin-3-one. The reaction can proceed through either a unimolecular (SN1) or bimolecular (SN2) mechanism, depending on the reaction conditions.

The SN2 mechanism involves a single, concerted step where a nucleophile attacks the electrophilic C4 carbon from the side opposite the bromine atom. chemguide.co.uk This "backside attack" leads to an inversion of stereochemistry at the C4 center. This pathway is favored by strong, sterically unhindered nucleophiles and polar aprotic solvents.

The SN1 mechanism proceeds through a two-step process. The first and rate-determining step is the spontaneous departure of the bromide ion to form a planar carbocation intermediate at C4. chemguide.co.uk This intermediate is then rapidly attacked by a nucleophile from either face, typically leading to a racemic or near-racemic mixture of products. SN1 reactions are favored by weak nucleophiles, polar protic solvents that can stabilize the carbocation intermediate, and conditions that promote the ionization of the C-Br bond. chemguide.co.uk For a secondary halide, both mechanisms are possible and often compete. chemguide.co.uk

An SN2' reaction is not applicable in this context as it requires an adjacent double bond (allylic system).

| Mechanism | Typical Nucleophile (Nu⁻) | Solvent | Key Feature | Potential Product |

|---|---|---|---|---|

| SN2 | CN⁻, N₃⁻, RS⁻, I⁻ (strong, less basic) | Acetone, DMF, DMSO | Bimolecular, single step, inversion of configuration | 4-Nu-2-ethyl-1,2-oxazolidin-3-one |

| SN1 | H₂O, ROH, RCOOH (weak, protic) | Water, Ethanol, Acetic Acid | Unimolecular, carbocation intermediate, racemization | 4-Nu-2-ethyl-1,2-oxazolidin-3-one |

Elimination reactions compete with nucleophilic substitution and result in the formation of an alkene. These reactions involve the removal of the bromine atom from C4 and a proton from an adjacent carbon (C5).

The E2 mechanism is a concerted, one-step process where a base abstracts a proton from the C5 position while the C4-Br bond breaks and a double bond forms between C4 and C5. lumenlearning.com This reaction requires an anti-periplanar arrangement of the proton and the leaving group. It is favored by strong, sterically hindered bases, such as potassium tert-butoxide, which are poor nucleophiles and therefore less likely to participate in SN2 reactions. libretexts.org

The E1 mechanism is a two-step process that begins with the same rate-determining step as the SN1 reaction: formation of a carbocation at C4. openstax.org In a subsequent step, a weak base removes a proton from C5 to form the alkene. E1 reactions are favored by weak bases and polar protic solvents and often occur at higher temperatures alongside SN1 reactions. lumenlearning.com

For this compound, elimination would lead to the formation of 2-ethyl-1,2-oxazolidin-3-en-4-one. According to Zaitsev's rule, base-induced eliminations generally yield the more stable, more highly substituted alkene, which in this case is the only possible product. openstax.org

| Mechanism | Typical Base | Solvent | Key Feature | Product |

|---|---|---|---|---|

| E2 | KOC(CH₃)₃, DBU (strong, bulky) | THF, t-Butanol | Bimolecular, concerted, stereospecific (anti-periplanar) | 2-ethyl-1,2-oxazolidin-3-en-4-one |

| E1 | H₂O, ROH (weak) | Ethanol, Water | Unimolecular, carbocation intermediate, non-stereospecific | 2-ethyl-1,2-oxazolidin-3-en-4-one |

While Suzuki and Heck couplings are typically reserved for aryl or vinyl halides, the secondary alkyl bromide functionality in this compound is suitable for other types of organometallic cross-coupling reactions that form new carbon-carbon bonds.

The Corey-House synthesis involves the reaction of an alkyl halide with a lithium dialkylcuprate (R₂CuLi), also known as a Gilman reagent. scienceinfo.com This reaction is a versatile method for forming C-C bonds and is effective with primary and secondary alkyl halides. byjus.comvedantu.com The reaction of this compound with a Gilman reagent would result in the displacement of the bromine with one of the alkyl groups from the cuprate. chemeurope.com

The Kumada coupling utilizes a Grignard reagent (R-MgBr) and a nickel or palladium catalyst to couple with an organic halide. wikipedia.org Nickel-catalyzed Kumada couplings have been shown to be effective for the cross-coupling of secondary alkyl bromides with aryl and heteroaryl Grignard reagents, often tolerant of various functional groups. epfl.chorganic-chemistry.org

| Reaction Name | Organometallic Reagent | Catalyst | General Transformation |

|---|---|---|---|

| Corey-House Synthesis | Lithium Dialkylcuprate (R'₂CuLi) | None (stoichiometric) | R-Br + R'₂CuLi → R-R' |

| Kumada Coupling | Grignard Reagent (R'-MgX) | Ni or Pd complexes | R-Br + R'-MgX → R-R' |

The C-Br bond can undergo homolytic cleavage to generate a carbon-centered radical at the C4 position. This is most commonly achieved through radical dehalogenation. A standard method involves reacting the alkyl bromide with tributyltin hydride (Bu₃SnH) in the presence of a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN). organic-chemistry.org

The reaction proceeds via a free-radical chain mechanism:

Initiation: The initiator (AIBN) decomposes upon heating to generate radicals.

Propagation: A tributyltin radical (Bu₃Sn•) abstracts the bromine atom from the oxazolidinone to form a C4-centered alkyl radical and tributyltin bromide. This alkyl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the reduced product and regenerating the tributyltin radical, which continues the chain. pearson.com

Termination: Two radicals combine to end the chain.

This reaction effectively replaces the bromine atom with a hydrogen atom. organic-chemistry.org

Reactivity of the 1,2-Oxazolidin-3-one Ring

The 1,2-oxazolidin-3-one ring system is a cyclic carbamate (B1207046) containing a relatively weak N-O bond, which represents a key site of reactivity.

The most characteristic reaction of the 1,2-oxazolidin-3-one ring is expected to be the cleavage of the N-O bond. This transformation can be accomplished under various reductive conditions.

Reductive N-O Bond Cleavage: The N-O single bond is susceptible to reductive cleavage. Common methods for cleaving such bonds in related isoxazolidine (B1194047) systems include catalytic hydrogenation (e.g., using H₂ over Raney Nickel or Palladium on carbon) or treatment with reducing agents like samarium(II) iodide (SmI₂) or molybdenum hexacarbonyl [Mo(CO)₆]. researchgate.netbeilstein-journals.org This cleavage would break open the ring to produce a derivative of a β-amino alcohol or β-amino acid. For this compound, this would likely yield a derivative of 3-(ethylamino)-2-bromo-4-hydroxybutanoic acid, depending on the subsequent workup.

Hydrolytic Cleavage: Similar to acyclic carbamates or amides, the carbonyl group at C3 can be susceptible to nucleophilic attack, particularly under strong acidic or basic conditions, leading to hydrolysis. This would involve nucleophilic acyl substitution, breaking the N-C3 or O-C3 bond and resulting in ring opening.

| Reaction Type | Typical Reagents | Bond Cleaved | General Product Type |

|---|---|---|---|

| Reductive Cleavage | H₂/Raney Ni, SmI₂, Mo(CO)₆ | N-O | β-Amino alcohol / β-Amino acid derivative |

| Hydrolysis (Basic) | NaOH, H₂O | N-C3 (acyl) | β-(Ethylamino) alcohol derivative |

| Hydrolysis (Acidic) | H₃O⁺, heat | N-C3 (acyl) | β-(Ethylamino) alcohol derivative |

Ring Expansion and Contraction Processes (referencing analogous oxazolidine (B1195125)/oxazoline chemistry)

Ring expansion and contraction reactions are fundamental transformations in heterocyclic chemistry, allowing for the synthesis of diverse ring systems. wikipedia.orgetsu.edu For this compound, such transformations could be envisioned under specific conditions, drawing parallels from related nitrogen and oxygen-containing heterocycles.

Ring Expansion:

Ring Contraction:

Ring contraction is a more commonly observed phenomenon in α-halo carbonyl compounds, a class to which this compound belongs. The Favorskii rearrangement is a classic example of a base-induced ring contraction of α-halo ketones, proceeding through a cyclopropanone (B1606653) intermediate. wikipedia.org A similar pathway could be hypothesized for this compound, where treatment with a strong base could lead to the formation of a highly strained aziridine-2-carboxylic acid derivative.

Another potential pathway for ring contraction involves photochemical reactions. For instance, some α-acylated saturated heterocycles undergo photomediated ring contraction. nih.gov This process is initiated by a Norrish type II hydrogen atom transfer, leading to a diradical intermediate that fragments and subsequently cyclizes to form a smaller ring.

Furthermore, ring contraction of α-bromo N-sulfonylpyrrolidinones to azetidines has been reported. rsc.org This reaction is initiated by nucleophilic attack at the carbonyl group, followed by intramolecular displacement of the bromide by the nitrogen nucleophile. A similar sequence could be envisioned for this compound under appropriate conditions.

| Transformation Type | Potential Reagents/Conditions | Analogous Reaction | Potential Product Type |

| Ring Expansion | Diazo compounds, Carbenoids | Tiffeneau-Demjanov rearrangement | Six-membered heterocycle |

| Ring Contraction | Strong base (e.g., alkoxide) | Favorskii rearrangement | Aziridine derivative |

| Ring Contraction | UV light | Photomediated ring contraction | Four-membered ring system |

Reactivity at the Carbonyl Group (C3)

The carbonyl group at the C3 position of the oxazolidinone ring is a primary site for nucleophilic attack. The polarization of the carbon-oxygen double bond renders the carbon atom electrophilic.

Nucleophilic acyl substitution is a key reaction type. Strong nucleophiles can attack the carbonyl carbon, leading to a tetrahedral intermediate. Depending on the reaction conditions and the nature of the nucleophile, this intermediate can then collapse, leading to ring opening. For example, hydrolysis with strong base would lead to the formation of an N-ethyl-N-(2-hydroxy-1-bromoethyl)carbamate, which could be further hydrolyzed.

Reduction of the carbonyl group is another plausible transformation. Treatment with reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) would be expected to reduce the carbonyl to a hydroxyl group, yielding the corresponding 4-bromo-2-ethyl-1,2-oxazolidin-3-ol.

Acid-Catalyzed and Base-Promoted Reactions

The stability and reactivity of the this compound ring are significantly influenced by the pH of the medium.

Acid-Catalyzed Reactions:

Under acidic conditions, the carbonyl oxygen can be protonated, which enhances the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack. This can facilitate the hydrolysis of the oxazolidinone ring, leading to the corresponding amino alcohol, in this case, 2-(ethylamino)-1-bromoethanol, and carbon dioxide. The rate of hydrolysis is dependent on the pH and the structure of the oxazolidinone.

Base-Promoted Reactions:

In the presence of a base, several reaction pathways are possible. As mentioned in the context of ring contraction, a strong base can abstract the proton at the C4 position, although the presence of the electronegative bromine atom would influence the acidity of this proton. Alternatively, a base can promote an elimination reaction. If a proton is present on the C5 carbon, dehydrobromination could occur to form an unsaturated oxazolinone derivative.

Base-promoted hydrolysis of the amide linkage is also a characteristic reaction of oxazolidinones. This would involve nucleophilic attack of a hydroxide (B78521) ion at the carbonyl carbon, leading to ring opening.

Role of the N-Ethyl Substituent in Directing Reactivity

The N-ethyl group plays a crucial role in modulating the reactivity of the this compound molecule through both steric and electronic effects.

Steric and Electronic Effects on Ring System Reactivity

Steric Effects:

The ethyl group introduces steric hindrance around the nitrogen atom and the adjacent carbonyl group. This can influence the approach of nucleophiles to the carbonyl carbon. Compared to an N-unsubstituted or N-methyl substituted oxazolidinone, the N-ethyl group will present a greater steric barrier, potentially slowing down the rate of nucleophilic attack at the C3 position. This steric hindrance can also influence the conformational preferences of the five-membered ring.

Electronic Effects:

The ethyl group is an electron-donating group through induction. This inductive effect increases the electron density on the nitrogen atom, which in turn can be delocalized into the carbonyl group. This delocalization reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and therefore less reactive towards nucleophiles. The increased electron density on the nitrogen also increases its basicity compared to an N-acyl or N-aryl substituted oxazolidinone.

| Effect | Influence on Reactivity |

| Steric Hindrance | Decreases the rate of nucleophilic attack at the carbonyl (C3) position. |

| Electron-Donating Nature | Decreases the electrophilicity of the carbonyl carbon. |

| Increased Nitrogen Basicity | Affects the ease of protonation and subsequent acid-catalyzed reactions. |

Potential for N-Deprotection or N-Functionalization (if N-protecting group is used during synthesis)

While the N-ethyl group in the target molecule is a simple alkyl substituent and not a traditional protecting group, the principles of N-dealkylation and N-functionalization are relevant in the broader context of oxazolidinone chemistry.

N-Deprotection (N-Dealkylation):

The removal of an N-alkyl group, or N-dealkylation, is a known transformation for amines. While the N-ethyl bond in an oxazolidinone is generally stable, certain chemical methods can achieve its cleavage. For instance, reactions with chloroformates followed by hydrolysis are known to dealkylate tertiary amines. However, such methods would likely also affect other functional groups within the molecule.

N-Functionalization:

Synthetic Utility in Complex Molecule Synthesis

4-Bromo-2-ethyl-1,2-oxazolidin-3-one as a Versatile Building Block

The structure of this compound, featuring a reactive bromine atom and a modifiable heterocyclic core, positions it as a valuable building block for the synthesis of more elaborate molecules.

The bromine atom at the 4-position of the oxazolidinone ring is a key handle for participating in a variety of cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples for this compound are not extensively documented, the reactivity of similar brominated lactams and heterocycles in palladium-catalyzed reactions such as Suzuki, Stille, and Negishi couplings is well-established. researchgate.netrsc.org

For instance, a hypothetical Suzuki coupling of this compound with an arylboronic acid could proceed as outlined in the table below, leading to the formation of a 4-aryl-1,2-oxazolidin-3-one. The reaction conditions would likely be analogous to those used for other brominated heterocyclic compounds.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 4-Aryl-2-ethyl-1,2-oxazolidin-3-one |

| This compound | Alkyltin reagent | PdCl₂(PPh₃)₂ | - | Toluene | 4-Alkyl-2-ethyl-1,2-oxazolidin-3-one |

| This compound | Organozinc reagent | Pd(dppf)Cl₂ | - | THF | 4-Substituted-2-ethyl-1,2-oxazolidin-3-one |

Such transformations would allow for the introduction of a wide array of substituents at the 4-position, significantly increasing the molecular diversity achievable from this starting material.

Beyond cross-coupling reactions, the this compound scaffold is amenable to further chemical modifications. The bromine atom can be displaced by various nucleophiles, enabling the introduction of different functional groups. Furthermore, the lactam functionality within the oxazolidinone ring can potentially be cleaved under hydrolytic conditions to reveal an amino acid derivative, which could then be used in subsequent synthetic steps. utrgv.edu This versatility makes the compound a valuable starting point for the generation of libraries of related molecules for applications such as drug discovery. nih.gov

Role as a Chiral Synthon (if stereoselective synthesis is achieved)

The utility of oxazolidinones as chiral auxiliaries is a cornerstone of modern asymmetric synthesis. researchgate.netrsc.orgwikipedia.org If this compound can be prepared in an enantiomerically pure form, it would serve as a valuable chiral synthon.

A chiral, non-racemic form of this compound could be employed to transfer its stereochemical information to a new molecule. For example, the stereocenter at the 4-position could direct the approach of reagents in subsequent reactions, leading to the formation of new stereocenters with high diastereoselectivity. This principle is widely used in the synthesis of complex natural products.

The well-known Evans' oxazolidinone auxiliaries, which are 1,3-oxazolidin-2-ones, provide a framework for understanding how a chiral 1,2-oxazolidin-3-one derivative could be used. rsc.org In a typical application, the nitrogen of the oxazolidinone is acylated, and the resulting imide is then subjected to an asymmetric reaction, such as an aldol (B89426) addition or an alkylation. The steric hindrance provided by the substituent on the chiral auxiliary directs the stereochemical outcome of the reaction. After the desired transformation, the auxiliary can be cleaved and recovered.

| Asymmetric Reaction | Substrate | Reagent | Outcome |

| Aldol Addition | N-Acyl-4-bromo-2-ethyl-1,2-oxazolidin-3-one | Aldehyde | Diastereoselective formation of a β-hydroxy carbonyl compound |

| Alkylation | N-Acyl-4-bromo-2-ethyl-1,2-oxazolidin-3-one | Alkyl halide | Diastereoselective formation of a new C-C bond |

| Diels-Alder Reaction | N-Acryloyl-4-bromo-2-ethyl-1,2-oxazolidin-3-one | Diene | Diastereoselective formation of a cyclohexene (B86901) derivative |

The successful application of this compound as a chiral auxiliary would depend on the development of efficient methods for its stereoselective synthesis and subsequent removal. bioorg.orgscilit.commdpi.comorganic-chemistry.org

Intermediate in the Synthesis of Related Heterocycles and Organic Frameworks

Brominated heterocycles are valuable intermediates for the construction of more complex ring systems. nih.gov The this compound could serve as a precursor to a variety of other heterocyclic structures. For example, intramolecular cyclization reactions following a nucleophilic substitution at the bromine position could lead to the formation of bicyclic or spirocyclic systems. Additionally, ring-expansion or ring-contraction reactions could provide access to different classes of heterocycles. The oxazolidinone ring itself is a key feature in many biologically active molecules, and derivatives of this compound could be explored for their own therapeutic potential. nih.govresearchgate.netrsc.org

Conversion to Other Nitrogen/Oxygen Heterocycles

Incorporation into Multicyclic Systems

The functional handles present in this compound, namely the bromo substituent and the lactam functionality, theoretically permit its use as a building block in the construction of more complex, multicyclic architectures. Intramolecular cyclization strategies, following a substitution at the bromide position, could be envisioned to form fused or bridged ring systems. Despite this potential, there is a lack of published research detailing the successful incorporation of this compound into multicyclic frameworks.

Precursor for Analogues in Medicinal Chemistry Research

In the realm of medicinal chemistry, the oxazolidinone core is a well-established pharmacophore. Halogenated intermediates are often crucial for introducing molecular diversity through cross-coupling reactions or other functional group interconversions. While the title compound could hypothetically serve as a precursor for novel analogues in medicinal chemistry research, there are no specific synthetic routes or methodologies reported in the literature that utilize this compound for this purpose. The development of such synthetic strategies would be a prerequisite for its application in the generation of compound libraries for biological screening.

Future Research Directions and Open Questions

Development of More Efficient and Sustainable Synthetic Routes

Currently, specific, high-yield synthetic routes for 4-Bromo-2-ethyl-1,2-oxazolidin-3-one are not well-documented in the literature. Future research should prioritize the development of efficient and environmentally benign synthetic strategies.

Key Research Objectives:

Adaptation of Green Methodologies: Modern synthetic approaches for related heterocyclic systems often focus on sustainability. Research could explore the use of carbon dioxide (CO₂) as a C1 source for the carbonyl group, which is an attractive, inexpensive, and abundant feedstock. mdpi.comrsc.org Catalytic systems, such as those based on copper, could be investigated to facilitate the three-component reaction of a suitable brominated precursor, an ethyl-containing amine component, and CO₂. mdpi.com

One-Pot Synthesis: The development of one-pot procedures, for instance, from readily available epoxides, could offer an efficient pathway. nih.govbeilstein-journals.org A potential route could involve the reaction of a 1-bromo-2,3-epoxypropane derivative with an N-ethylhydroxylamine precursor, followed by cyclization. Investigating the efficiency of such one-pot reactions would be a significant step forward.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and product consistency. rsc.org Future work could focus on developing a flow-based synthesis of the target molecule, potentially using immobilized catalysts to enhance recyclability and reduce waste. rsc.org

Data Table: Comparison of Potential Synthetic Approaches

| Synthetic Strategy | Potential Precursors | Key Advantages | Research Focus |

|---|---|---|---|

| CO₂ Fixation | Brominated propargylic amines, N-ethyl-2-aminoethanols | Use of a renewable C1 source, potential for high atom economy. mdpi.com | Catalyst development (e.g., CuBr/Ionic Liquid systems), optimization of reaction conditions (pressure, temperature). |

| Epoxide Cycloaddition | Bromo-substituted epoxides, N-ethyl isocyanates/hydroxylamines | Access to diverse structures, potential for one-pot procedures. nih.govbeilstein-journals.org | Investigation of catalysts, control of regioselectivity, solvent effects. |

Exploration of Novel Reactivity Patterns and Transformation Pathways

The unique substitution pattern of this compound, particularly the C4-bromo group, suggests a rich and underexplored reactivity profile.

Key Research Objectives:

Nucleophilic Substitution at C4: The bromine atom at the C4 position is an excellent leaving group, making it a prime site for nucleophilic substitution reactions. ontosight.ai Systematic studies involving a wide range of nucleophiles (e.g., azides, cyanides, thiols, alkoxides, and organometallics) could lead to a diverse library of 4-substituted-2-ethyl-1,2-oxazolidin-3-ones. This would significantly expand the chemical space accessible from this scaffold.

Ring-Opening Reactions: The oxazolidinone ring can undergo cleavage under various conditions. Future investigations could explore controlled ring-opening reactions to yield valuable acyclic structures, such as β-amino acids or γ-amino alcohols, which are important building blocks in medicinal chemistry.

Metal-Catalyzed Cross-Coupling: The C-Br bond could be a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This would allow for the introduction of aryl, alkynyl, vinyl, and amino groups at the C4 position, creating complex molecular architectures.

Radical Reactions: The influence of the N-ethyl group and the oxazolidinone ring on radical reactions initiated at the C-Br bond is another area ripe for exploration.

Advanced Stereochemical Control in Synthesis and Transformations

The C4 carbon of this compound is a stereocenter. Controlling the stereochemistry during its synthesis and subsequent transformations is crucial for its potential application in asymmetric synthesis and as a chiral building block.

Key Research Objectives:

Asymmetric Synthesis: Developing synthetic routes that afford enantiomerically pure or enriched this compound is a primary goal. This could be achieved through several strategies:

Chiral Auxiliaries: Employing chiral auxiliaries in the starting materials to direct the stereochemical outcome of the cyclization or bromination step. nih.gov

Organocatalysis: Using chiral organocatalysts to facilitate an enantioselective bromination-cyclization cascade. acs.org

Chiral Metal Catalysis: Investigating chiral metal complexes to catalyze the asymmetric formation of the oxazolidinone ring.

Stereoselective Transformations: It is essential to understand the stereochemical outcome of reactions at the C4 center. Future studies should investigate whether nucleophilic substitution reactions proceed with inversion or retention of configuration. This knowledge is critical for designing synthetic routes to stereochemically defined products. rsc.org

Diastereoselective Reactions: For reactions that introduce a second stereocenter, exploring the diastereoselectivity will be important. For example, reactions at the carbonyl group or on substituents introduced at C4 could be influenced by the existing stereocenter.

Data Table: Strategies for Stereochemical Control

| Approach | Description | Potential Advantages | Key Challenges |

|---|---|---|---|

| Chiral Auxiliaries | A chiral group is temporarily incorporated to guide a stereoselective reaction. nih.gov | Well-established, often high diastereoselectivity. | Requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of enantiomerically enriched product. acs.org | High atom economy, potential for high enantioselectivity. | Catalyst development and optimization can be challenging and costly. |

Detailed Investigation of Reaction Mechanisms and Intermediates

A thorough understanding of the reaction mechanisms involved in the synthesis and transformations of this compound will be crucial for optimizing reaction conditions and predicting outcomes.

Key Research Objectives:

Computational Modeling: Employing quantum mechanical calculations, such as Density Functional Theory (DFT), can provide valuable insights into reaction pathways, transition state structures, and the energies of intermediates. nih.govacs.org This can help in understanding the factors that control regioselectivity and stereoselectivity.

Kinetic Studies: Performing kinetic experiments can help to determine reaction orders and activation parameters, providing empirical evidence for proposed mechanisms.

Spectroscopic Analysis: The use of in-situ spectroscopic techniques, such as operando FTIR and NMR, could allow for the direct observation and characterization of transient intermediates, providing a deeper understanding of the reaction progress. researchgate.net

Isotope Labeling Studies: Isotope labeling experiments can be a powerful tool to trace the fate of atoms throughout a reaction, helping to confirm or refute proposed mechanistic pathways.

Application in the Synthesis of Structurally Diverse and Complex Natural Products or Bioactive Analogues

The oxazolidinone core is a well-established pharmacophore, particularly in antibacterial agents. nih.govresearchgate.net The unique substitution pattern of this compound makes it a promising starting point for the synthesis of novel bioactive molecules.

Key Research Objectives:

Scaffold for Medicinal Chemistry: The compound can be used as a versatile scaffold to generate libraries of novel compounds for biological screening. The reactivity of the C4-bromo group allows for the introduction of a wide array of substituents, enabling extensive structure-activity relationship (SAR) studies. researchgate.net

Synthesis of Natural Product Analogues: Many natural products contain heterocyclic cores. This compound could serve as a key intermediate in the total synthesis of complex natural products or their analogues, potentially leading to compounds with improved biological properties. morressier.com

Development of Chiral Ligands: The chiral nature of the scaffold could be exploited in the design and synthesis of new ligands for asymmetric catalysis.

Probing Biological Systems: The development of derivatives could lead to new chemical probes to study biological processes, leveraging the known interactions of oxazolidinones with biological targets like the bacterial ribosome. mdpi.comnih.gov

Q & A

Basic Research Question

- NMR : H and C NMR confirm regiochemistry and bromine positioning. H-C HMBC correlations resolve ambiguities in oxazolidinone ring substitution .

- X-ray Crystallography : Single-crystal analysis using SHELXL (for refinement) and WinGX (for data processing) provides unambiguous structural validation. ORTEP-3 visualizes thermal ellipsoids to assess disorder .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and bromine isotopic patterns.

How can researchers resolve contradictions between experimental data and computational predictions for this compound?

Advanced Research Question

Discrepancies often arise from conformational flexibility or solvent effects in DFT calculations. To address this:

- Perform conformational clustering using molecular dynamics (MD) simulations to identify dominant conformers.

- Compare experimental H NMR shifts with computed values (e.g., using Gaussian with IEFPCM solvent model) .

- Validate crystallographic data against theoretical bond lengths/angles via Mercury software .

What strategies mitigate challenges in refining crystallographic data for this compound?

Advanced Research Question

- Disordered Atoms : Use SHELXL’s PART instruction to model positional disorder, refining occupancy ratios with free variables .

- Thermal Motion : Apply anisotropic displacement parameters (ADPs) for non-hydrogen atoms. For high thermal parameters, consider twinning analysis via PLATON .

- Residual Electron Density : Evaluate solvent-accessible voids using SQUEEZE in PLATON to account for unmodeled solvent .

How does the electronic environment of the bromine substituent influence reactivity in cross-coupling reactions?

Advanced Research Question

The bromine’s electronegativity activates the oxazolidinone ring toward Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Key considerations:

- Steric Effects : The 2-ethyl group may hinder transmetallation; use bulky ligands (e.g., SPhos) to suppress homocoupling .

- Leaving Group Stability : Compare activation barriers (DFT) for bromine vs. other halogens. Bromine’s lower bond dissociation energy favors oxidative addition .

What methodological frameworks are effective for analyzing contradictory biological activity data in derivatives of this compound?

Advanced Research Question

- Comparative Dose-Response Analysis : Use nonlinear regression (e.g., GraphPad Prism) to compare IC values across assays, accounting for solvent/DMSO interference.

- Structure-Activity Relationship (SAR) : Cluster derivatives by substituent patterns (e.g., PCA) and correlate with bioactivity via partial least squares (PLS) regression .

- Meta-Analysis : Apply Cochrane Review principles to aggregate data from heterogeneous studies, adjusting for publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.